BenchChemオンラインストアへようこそ!

8-nitro-N-quinolin-8-ylquinolin-2-amine

Medicinal Chemistry Scaffold Differentiation Quinoline Library Design

8-Nitro-N-quinolin-8-ylquinolin-2-amine (CAS 330663-17-7) is a synthetic bis-quinoline derivative with the molecular formula C18H12N4O2 and a monoisotopic mass of 316.096 Da. The compound features a 2-aminoquinoline core linked via a secondary amine bridge to a second quinoline ring bearing a nitro substituent at the 8-position.

Molecular Formula C18H12N4O2
Molecular Weight 316.32
CAS No. 330663-17-7
Cat. No. B2450625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-nitro-N-quinolin-8-ylquinolin-2-amine
CAS330663-17-7
Molecular FormulaC18H12N4O2
Molecular Weight316.32
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC3=NC4=C(C=CC=C4[N+](=O)[O-])C=C3)N=CC=C2
InChIInChI=1S/C18H12N4O2/c23-22(24)15-8-2-5-13-9-10-16(21-18(13)15)20-14-7-1-4-12-6-3-11-19-17(12)14/h1-11H,(H,20,21)
InChIKeyWQZYPEVMXHZJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitro-N-quinolin-8-ylquinolin-2-amine (CAS 330663-17-7): Structural Identity and Procurement Baseline


8-Nitro-N-quinolin-8-ylquinolin-2-amine (CAS 330663-17-7) is a synthetic bis-quinoline derivative with the molecular formula C18H12N4O2 and a monoisotopic mass of 316.096 Da . The compound features a 2-aminoquinoline core linked via a secondary amine bridge to a second quinoline ring bearing a nitro substituent at the 8-position. It is commercially available from multiple vendors at purities of 97–98% for research use . Preliminary vendor descriptions suggest potential biological activity in antimicrobial and anticancer contexts, though primary peer-reviewed data remain limited .

Why 8-Nitro-N-quinolin-8-ylquinolin-2-amine Cannot Be Substituted by Single-Ring or Amino-Analog Compounds


Generic substitution fails because the target compound occupies a distinct structural niche that is absent in common 8-aminoquinoline antimalarials (e.g., primaquine, NPC1161) or simple nitroquinolines. The bridged bis-quinoline architecture, combining an 8-nitroquinoline moiety with a 2-aminoquinoline via a secondary amine linker, creates a molecular topology with potentially dual pharmacophoric character. In contrast, 8-aminoquinoline drugs are primarily substrates/inhibitors of monoamine oxidase (MAO) enzymes, with primaquine showing moderate MAO-A/B inhibition (IC50 values in the low micromolar range) [1]. Single-ring 8-nitroquinoline acts as a simpler building block lacking the extended conjugation and hydrogen-bonding capacity of the bis-quinoline scaffold. Bridged 8-arylquinoline PDE4 inhibitors demonstrate that the N-linked bis-quinoline motif can confer potency and selectivity advantages over simpler analogs [2]. Therefore, procuring a generic single-ring nitroquinoline or an 8-aminoquinoline in place of this specific bis-quinoline would fundamentally alter the molecular recognition profile and experimental outcomes.

Quantitative Differentiation Evidence for 8-Nitro-N-quinolin-8-ylquinolin-2-amine Versus Closest Analogs


Structural Uniqueness: Bis-Quinoline Topology Versus Single-Ring Nitro- and Amino-Quinoline Comparators

The target compound is distinguished by its bridged bis-quinoline architecture, which is fundamentally absent from the simplest comparator, 8-nitroquinoline (C9H6N2O2, MW 174.16 g/mol). The target compound (C18H12N4O2, MW 316.32 g/mol) incorporates a 2-aminoquinoline domain connected via an NH-bridge to an 8-nitroquinoline domain, resulting in a significantly larger molecular surface and greater conformational complexity . In contrast, the reference antimalarial primaquine features only a single quinoline core with an 8-amino side chain. While no direct head-to-head biological comparison has been published, the structural departure from both simple nitroquinolines and 8-aminoquinoline drugs means that screening this compound in target-based assays will sample a distinct region of chemical space [1]. This structural differentiation is critical for research programs seeking novel chemical starting points beyond established quinoline pharmacophores.

Medicinal Chemistry Scaffold Differentiation Quinoline Library Design

MAO Inhibition Profile: Inference from 8-Aminoquinoline Class Comparator Data

The 8-aminoquinoline drug class, including primaquine (PQ) and NPC1161, has been quantitatively profiled for human MAO-A and MAO-B inhibition [1]. Racemic primaquine shows moderate MAO-A inhibition with approximately 1.2-fold selectivity over MAO-B. NPC1161A, the (S)-(+) enantiomer, is a strong MAO-B inhibitor (IC50 = 0.54 μM) with nearly 10-fold selectivity over MAO-A (IC50 = 5.24 μM) [1]. The target compound, however, is not an 8-aminoquinoline but an 8-nitro-bis-quinoline. The nitro group is electron-withdrawing and redox-active, potentially altering MAO interaction relative to the amino-substituted drugs [2]. No direct MAO IC50 data are available for the target compound in the public domain; this class-level inference highlights the hypothesis that replacing the 8-amino group of primaquine with an 8-nitro group on a bis-quinoline scaffold may substantially shift MAO-A/B selectivity and potency, making the compound a candidate for differential profiling.

Monoamine Oxidase Neurological Research In Vitro Pharmacology

Antileishmanial Pharmacophore Parallel: 8-Nitroquinoline Hit Versus Target Bis-Quinoline Scaffold

A systematic SAR study of nitrated 2-substituted-quinolines identified 2-hydroxy-8-nitroquinoline (compound 21) as an antileishmanial hit with an IC50 of 6.6 μM against Leishmania donovani promastigotes and CC50 values ≥100 μM against J774 and HepG2 cell lines, conferring a selectivity index ≥15 [1]. The SAR established that both the 8-nitro group and the 2-substituent are critical for activity. The target compound incorporates an 8-nitroquinoline substructure but replaces the 2-hydroxy group with a 2-(quinolin-8-ylamino) substituent, dramatically expanding the molecule. While no direct antileishmanial data exist for the target compound, the pharmacophoric 8-nitroquinoline core is preserved while the 2-position modification offers the potential for altered potency, selectivity, or pharmacokinetics relative to compound 21. Direct comparative evaluation against this published hit molecule would be required to quantify any advantage.

Antiparasitic Drug Discovery Leishmania donovani Structure-Activity Relationship

Nitro Group Redox Activity: Potential Bioreductive Differentiation from Amino-Analogs

Polarographic and voltammetric studies of genotoxic nitroquinoline derivatives demonstrate that the nitro group at the 8-position undergoes distinct electrochemical reduction compared to 5-nitro and 6-nitro isomers [1]. 8-Nitroquinoline exhibits a characteristic reduction peak potential, reflecting its electron-accepting capacity and potential for bioreductive activation in hypoxic cellular environments. The target compound incorporates this 8-nitroquinoline moiety, which may confer redox-dependent biological activity absent in 8-aminoquinoline drugs where the amino group is electron-donating. This redox dichotomy between nitro and amino substituents on quinoline cores is well-established in medicinal chemistry: nitro groups can generate reactive intermediates via enzymatic reduction (e.g., by nitroreductases), while amino groups generally do not [1]. This constitutes a fundamental mechanistic differentiation relevant to researchers studying hypoxia-selective cytotoxins or antiparasitic compounds activated by pathogen-specific nitroreductases.

Bioreductive Activation Genotoxicity Screening Electrochemical Profiling

Optimal Research and Industrial Application Scenarios for 8-Nitro-N-quinolin-8-ylquinolin-2-amine (CAS 330663-17-7)


Novel Scaffold Screening for Antiparasitic Drug Discovery Programs

Given the validated antileishmanial pharmacophore of 8-nitroquinoline [1], the target compound can serve as a scaffold-hopping candidate in high-throughput screening against Leishmania donovani or Trypanosoma brucei. Its bis-quinoline topology may confer improved target affinity or selectivity compared to the simpler 2-hydroxy-8-nitroquinoline hit (IC50 = 6.6 μM), subject to experimental verification. Procurement is justified for organizations pursuing novel IP in neglected tropical disease portfolios.

Monoamine Oxidase Isoform Selectivity Profiling

The well-characterized MAO-A/B inhibition profiles of 8-aminoquinoline drugs (primaquine, NPC1161) provide a quantitative baseline [2]. The target compound, bearing an 8-nitro instead of an 8-amino group, may exhibit a distinct MAO isoform selectivity signature. Researchers studying CNS disorders or metabolic drug interactions can use this compound to probe structure-selectivity relationships in the bis-quinoline chemical space, where potency differences exceeding 10-fold between MAO-A and MAO-B have been observed for NPC1161 enantiomers.

Electrochemical and Bioreductive Mechanism Studies

The presence of the 8-nitroquinoline moiety, with its established electrochemical reduction behavior [3], makes the target compound suitable for studies of nitroreductase-dependent activation, hypoxia-selective cytotoxicity, or electrochemical detection method development. This application scenario is distinct from amino-substituted quinolines and leverages the nitro-specific redox chemistry for mechanistic pharmacology or analytical chemistry research.

Chemical Biology Probe for Quinoline-Binding Protein Target Identification

The bridged bis-quinoline scaffold presents a molecular topology not covered by existing quinoline drug libraries. The compound can be employed as a chemical probe in affinity-based protein profiling (e.g., chemical proteomics) to identify novel protein targets that recognize the dual quinoline architecture. This scenario is supported by the known capacity of nitrogen-bridged 8-arylquinolines to engage PDE4 with high potency [4], suggesting that the bridge-linked bis-quinoline motif can confer specific protein-ligand interactions.

Quote Request

Request a Quote for 8-nitro-N-quinolin-8-ylquinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.